molecular formula C8H14O2 B081228 2,4-Octanedione CAS No. 14090-87-0

2,4-Octanedione

Cat. No. B081228
CAS RN: 14090-87-0
M. Wt: 142.2 g/mol
InChI Key: GJYXGIIWJFZCLN-UHFFFAOYSA-N
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Patent
US05693663

Procedure details

16 g (0.048 mol) of ethyl N-(2,4,6-trimethylphenyl-acetyl-4,5-dimethyl-pyrrolidine-2-carboxylate in 50 ml of absolute toluene are added dropwise to a boiling solution of 2 g (0.067 mol) of NaH in 50 ml of absolute toluene and the mixture is refluxed. The end of the reaction is determined by TLC monitoring. The mixture is subsequently allow to cool to room temperature, and absolute ethanol is added with cooling until hydrogen is no longer evolved. The reaction mixture is evaporated under reduced pressure, the residue is taken up in water, and the mixture is acidified at room temperature using concentrated hydrochloric acid. The precipitate is filtered off with suction and dried in vacuo at 70° C. over P2O5. Purification is effected by extracting by boiling with chloroform/methyl tert-butyl ether and ether/n-hexane. 6.2 g (45.3%) of theory of 3-(2,4,6-trimethylphenyl)-1-aza-7,8-dimethyl-bicyclo-(3.3.01.5)-octane-2,4-dione of a melting point of >220° C. are obtained.
Name
2,4,6-trimethylphenyl-acetyl-4,5-dimethyl-pyrrolidine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C=C(C)C=C(C)C=1C1(C([O-])=O)CC(C)C(C)N1[C:17](=[O:19])[CH3:18].[H-].[Na+].[CH2:25]([OH:27])[CH3:26].[H][H].[C:30]1([CH3:36])[CH:35]=[CH:34]C=CC=1>>[CH3:18][C:17](=[O:19])[CH2:26][C:25](=[O:27])[CH2:36][CH2:30][CH2:35][CH3:34] |f:1.2|

Inputs

Step One
Name
2,4,6-trimethylphenyl-acetyl-4,5-dimethyl-pyrrolidine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)C1(N(C(C(C1)C)C)C(C)=O)C(=O)[O-]
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
is acidified at room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off with suction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo at 70° C. over P2O5
CUSTOM
Type
CUSTOM
Details
Purification
EXTRACTION
Type
EXTRACTION
Details
by extracting

Outcomes

Product
Name
Type
product
Smiles
CC(CC(CCCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.